An In-depth Technical Guide to 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid: A Deuterated Building Block for Advanced Drug Development
An In-depth Technical Guide to 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid: A Deuterated Building Block for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid, a deuterated analogue of a key chiral intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. By leveraging the principles of isotopic labeling, this compound offers significant advantages in pharmaceutical research and development, particularly in studies of drug metabolism and pharmacokinetics.
The Strategic Advantage of Deuteration in Drug Discovery
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This subtle modification, which doubles the mass of the hydrogen atom, can have a profound impact on the molecule's metabolic stability.[1][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[3][4][5] This effect can significantly slow down metabolic processes that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 enzymes.[3][4] Consequently, deuterated drugs may exhibit a longer half-life, improved bioavailability, and a more favorable safety profile.[1][]
Molecular Profile of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid is the deuterated isotopologue of (R)-2-Hydroxy-4-oxo-4-phenylbutanoic acid, a crucial precursor in the synthesis of several ACE inhibitors.[6][7] The "-d5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium.
Caption: Chemical structure of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid.
Physicochemical Properties
While specific experimental data for the deuterated form is not widely available, the physicochemical properties can be extrapolated from its non-deuterated analogue, 2-(R)-Hydroxy-4-oxo-4-phenylbutanoic acid.
| Property | Non-Deuterated Value | Expected d5-Variant Value |
| Molecular Formula | C₁₀H₁₀O₄[8] | C₁₀H₅D₅O₄ |
| Molecular Weight | 194.18 g/mol [8][9] | Approximately 199.21 g/mol |
| XLogP3 | 0.5[8] | Expected to be very similar |
| Hydrogen Bond Donor Count | 2[8] | 2 |
| Hydrogen Bond Acceptor Count | 4[8] | 4 |
The substitution of deuterium for hydrogen has a negligible effect on the compound's polarity and acidity, hence properties like pKa and solubility are expected to be very similar to the non-deuterated form.
Synthesis and Isotopic Labeling
The synthesis of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid would conceptually follow established methods for its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. A common and efficient method for producing the non-deuterated (R)-enantiomer is the enzymatic reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid.[6][10]
A plausible synthetic route for the d5-analogue would involve:
-
Synthesis of Benzene-d6: This can be achieved through various methods, such as the deuteration of benzene using a suitable catalyst and a deuterium source.
-
Friedel-Crafts Acylation: Reaction of benzene-d6 with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4-oxo-4-(phenyl-d5)-butanoic acid.[11]
-
Enzymatic Reduction: Stereoselective reduction of the resulting keto acid using a dehydrogenase, such as D-Lactate dehydrogenase (D-LDH), to yield the desired (R)-enantiomer with high enantiomeric excess.[6][10]
Caption: Conceptual workflow for the synthesis of the target molecule.
Analytical Characterization
The primary analytical techniques for confirming the identity and purity of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant difference in the ¹H NMR spectrum compared to the non-deuterated analogue will be the absence of signals corresponding to the aromatic protons. The remaining proton signals (for the aliphatic chain) would be expected at similar chemical shifts to the non-deuterated compound.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all ten carbon atoms. The carbons on the phenyl ring that are bonded to deuterium will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with deuterium (which has a spin of 1).
-
²H NMR: A deuterium NMR spectrum would show a single resonance in the aromatic region, confirming the presence and location of the deuterium labels.
Mass Spectrometry (MS)
Mass spectrometry is a definitive method for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of the d5-analogue will be shifted by +5 m/z units compared to the non-deuterated compound, reflecting the increased mass due to the five deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Applications in Pharmaceutical Research and Development
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid is a valuable tool for researchers in drug development for several key applications:
-
Internal Standard for Bioanalytical Assays: Due to its chemical similarity and mass difference, it serves as an ideal internal standard for quantifying the non-deuterated form of the molecule in biological matrices (e.g., plasma, urine) using LC-MS/MS.
-
Metabolic Probing: In preclinical studies, it can be used to investigate the metabolic fate of the parent drug. The deuteration on the phenyl ring can help determine if this part of the molecule is susceptible to oxidative metabolism.
-
Development of Deuterated ACE Inhibitors: As a deuterated building block, it can be used to synthesize novel deuterated ACE inhibitors.[7][12][13] These new chemical entities may possess improved pharmacokinetic properties, potentially leading to drugs with less frequent dosing and improved patient compliance.[1][]
Handling, Storage, and Safety
Handling
As with any chemical, 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Storage
It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing may be appropriate to maintain its stability and isotopic enrichment.
Safety
The toxicological properties of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid have not been extensively studied. However, based on the data for similar compounds, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid represents a sophisticated and valuable tool for the pharmaceutical industry. Its strategic deuteration provides a means to enhance the understanding of drug metabolism and to develop next-generation therapeutics with potentially superior pharmacokinetic profiles. As the field of deuterated drugs continues to expand, the demand for such specialized building blocks is expected to grow, paving the way for safer and more effective medicines.
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